Enhanced Lipophilicity for Improved Membrane Permeability and CNS Penetration
The 4-methyl substitution significantly increases the lipophilicity of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine compared to its unsubstituted piperidine analog. The calculated LogP value for the target compound is 3.06 [1], while the LogP for the unsubstituted 2-phenyl-2-(piperidin-1-yl)ethanamine is 2.40 . This difference of +0.66 log units translates to a theoretical increase in octanol-water partition coefficient by a factor of approximately 4.6. Higher lipophilicity is a critical parameter for enhancing passive diffusion across biological membranes, particularly the blood-brain barrier (BBB), and is a key design consideration for CNS-targeted probes or therapeutics [2]. The enhanced lipophilicity may also influence compound retention times in reversed-phase chromatography, offering a practical handle for purification and analytical method development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.06 |
| Comparator Or Baseline | 2-Phenyl-2-(piperidin-1-yl)ethanamine (unsubstituted piperidine analog): LogP = 2.40 |
| Quantified Difference | Δ LogP = +0.66; ~4.6x increase in predicted partition coefficient |
| Conditions | Calculated LogP values from vendor and database sources; experimental values not provided. |
Why This Matters
Higher lipophilicity directly predicts enhanced membrane permeability, a critical factor for the selection of building blocks in medicinal chemistry programs targeting intracellular or CNS receptors.
- [1] ChemSrc. Chemical Properties: 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (CAS 889939-97-3). Accessed 2024. View Source
- [2] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. DOI: 10.1021/acschemneuro.6b00029. View Source
